Cyproterone

Endocrinology Gender-affirming hormone therapy Clinical pharmacology

Cyproterone (free alcohol, CAS 2098-66-0) is a pure steroidal antiandrogen that competitively blocks the androgen receptor (IC50 7.1 nM) without the progestogenic and antigonadotropic confounds introduced by its acetate derivative. This selective pharmacological profile enables precise dissection of AR-mediated signaling in vitro and in vivo, free from PR or GR cross-reactivity. Procure this compound for applications requiring unambiguous androgen pathway interrogation, including prostate cancer research and selective androgen receptor modulator (SARM) development.

Molecular Formula C22H27ClO3
Molecular Weight 374.9 g/mol
CAS No. 2098-66-0
Cat. No. B1669671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyproterone
CAS2098-66-0
SynonymsCyproterone
Cyproterone, 1alpha,2 alpha,9 beta,10 alpha-Isome
Molecular FormulaC22H27ClO3
Molecular Weight374.9 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O
InChIInChI=1S/C22H27ClO3/c1-11(24)22(26)7-5-14-12-9-18(23)17-10-19(25)13-8-16(13)21(17,3)15(12)4-6-20(14,22)2/h9-10,12-16,26H,4-8H2,1-3H3/t12-,13+,14-,15-,16-,20-,21-,22-/m0/s1
InChIKeyDUSHUSLJJMDGTE-ZJPMUUANSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility6.65e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cyproterone (CAS 2098-66-0): A Steroidal Antiandrogen with Dual AR Antagonism and Progestogenic Activity for Research and Therapeutic Applications


Cyproterone (CAS 2098-66-0) is a synthetic pregnane steroid that functions as a pure steroidal antiandrogen, acting as a competitive antagonist of the androgen receptor (AR) with an IC50 of 7.1 nM . Unlike its clinically used acetate derivative, the free alcohol cyproterone is devoid of progestogenic activity, providing a selective pharmacological tool for dissecting AR-mediated effects [1]. The compound suppresses androgen-dependent tissue responses by blocking binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT) [2].

Why Cyproterone Cannot Be Substituted by Non-Steroidal Antiandrogens or Other Progestins Without Experimental Validation


Cyproterone and its acetate derivative exhibit a unique pharmacological profile combining potent AR antagonism with progestogenic and antigonadotropic effects that non-steroidal antiandrogens (e.g., flutamide, bicalutamide) lack, and that differ significantly from other steroidal antiandrogens (e.g., spironolactone) in receptor selectivity and clinical efficacy [1]. Substitution without empirical validation introduces critical confounds: (1) the antigonadotropic activity of cyproterone acetate suppresses luteinizing hormone (LH) secretion and consequently reduces gonadal androgen production—a mechanism absent in pure AR antagonists [2]; (2) distinct subcellular AR trafficking patterns produce fundamentally different downstream signaling consequences [3]; (3) receptor selectivity profiles (AR vs. PR vs. GR vs. MR) vary substantially among in-class compounds, altering off-target effects [4].

Quantitative Comparative Evidence for Cyproterone/Cyproterone Acetate Differentiation from Closest Analogs


Testosterone Suppression Efficacy: Cyproterone Acetate vs. Spironolactone in Transgender Women (Randomized Controlled Trial)

In a 12-week randomized controlled trial of 52 transgender women receiving estradiol valerate 4 mg/day plus either cyproterone acetate 25 mg/day or spironolactone 100 mg/day, cyproterone acetate achieved significantly greater testosterone suppression [1]. The proportion of participants achieving female-range testosterone (<50 ng/dL) was 90% in the cyproterone acetate group versus 19% in the spironolactone group [1].

Endocrinology Gender-affirming hormone therapy Clinical pharmacology

Receptor Selectivity Profile: Cyproterone Acetate Exhibits Distinct Steroid Receptor Binding Affinities Relative to Non-Steroidal Antiandrogens

Cyproterone acetate binds to the androgen receptor (AR) with high affinity (relative binding affinity ~8-10), but also exhibits significant binding to the progesterone receptor (PR, ~60) and glucocorticoid receptor (GR, ~5), with minimal mineralocorticoid receptor (MR) activity (~1) [1]. In contrast, the non-steroidal antiandrogen hydroxyflutamide shows AR affinity of 0.5-0.8 with negligible binding to PR, GR, and MR (<0.1 each) [1]. Bicalutamide exhibits a distinct AR interaction profile classified as a 'complete antagonist' compared to the 'selective AR modulator' profile of cyproterone acetate and hydroxyflutamide [2].

Molecular pharmacology Nuclear receptor biology Structure-activity relationship

Pharmacokinetic Differentiation: Oral Bioavailability and Terminal Half-Life of Cyproterone Acetate

Cyproterone acetate demonstrates near-complete oral bioavailability (88 ± 20%) following a single 100 mg oral dose, with a terminal elimination half-life of 3.6 ± 1.3 days [1]. Intramuscular administration yields a longer half-life of 4.3 ± 0.7 days with maximum serum levels of 191 ± 49 ng/mL reached at 2-3 days post-injection [1]. These PK parameters support extended dosing intervals compared to non-steroidal antiandrogens: bicalutamide has a half-life of approximately 6 days, while flutamide requires thrice-daily dosing due to its short half-life of approximately 6-8 hours [2].

Pharmacokinetics Drug metabolism Dosing regimen optimization

Subcellular Androgen Receptor Trafficking: Cyproterone Acetate Induces Irreversible Cytoplasmic Retention Distinct from Hydroxyflutamide and Bicalutamide

In prostate cancer cells expressing wild-type AR at physiologically relevant levels, cyproterone acetate induces AR association with cytoplasmic membranes and irreversible retention within the cytoplasm [1]. In contrast, hydroxyflutamide and bicalutamide lead to reversible association with the nuclear matrix [1]. This mechanistic divergence has functional consequences: in the LNCaP cell line harboring the T877A AR mutation commonly found in castrate-resistant prostate cancer, cyproterone acetate, hydroxyflutamide, and bicalutamide produce distinct proteomic response profiles, with each ligand eliciting a unique spectrum of agonistic and antagonistic effects [2].

Cell biology Prostate cancer Nuclear receptor trafficking

Glucocorticoid Receptor Antagonism: Cyproterone Acetate Functions as a Competitive GR Antagonist with Kd Comparable to Mifepristone (RU486)

Cyproterone acetate binds to the glucocorticoid receptor (GR) and progesterone receptor (PR) with affinities similar to those of mifepristone (RU486), a reference antiprogestin and antiglucocorticoid (Kd 15-70 nM for both compounds) [1]. Both cyproterone acetate and RU486 act as competitive antagonists of dexamethasone-induced GR transactivation without intrinsic transactivating properties in rat hepatocytes, exhibiting Ki values of 10-30 nM [1]. Notably, cyproterone acetate lacks the bulky C11β side chain characteristic of RU486, resulting in a 'passive antagonism' mechanism distinct from the 'active antagonism' of RU486 [1].

Nuclear receptor pharmacology Glucocorticoid signaling Endocrine disruption

Testicular Toxicity Profile: Cyproterone Acetate Exhibits Greater Histopathological Impairment Relative to Flutamide and Bicalutamide in Rat Model

In a 14-day oral gavage study in male Sprague-Dawley rats, cyproterone acetate produced a mean testicular histopathology score of 2.93 ± 0.98, significantly higher than flutamide (0.33 ± 0.81) and bicalutamide (1.66 ± 1.36) [1]. The study concluded that cyproterone acetate, as a steroidal antiandrogen, resulted in significant impairment of testis histology relative to non-steroidal antiandrogens [1].

Reproductive toxicology Histopathology Testis

Optimal Research and Industrial Applications for Cyproterone (CAS 2098-66-0) and Cyproterone Acetate Based on Differentiated Evidence


Gender-Affirming Hormone Therapy Research Requiring Robust Testosterone Suppression

Based on randomized controlled trial data showing 90% achievement of female-range testosterone versus 19% with spironolactone [5], cyproterone acetate is the preferred antiandrogen for experimental protocols where maximal suppression of circulating androgens is required. This includes clinical studies investigating feminizing hormone therapy outcomes, endocrine parameter optimization, and comparative effectiveness research in transgender healthcare.

Prostate Cancer Cell Biology Studies Investigating AR Trafficking and Proteomic Responses

Cyproterone acetate induces a unique AR subcellular localization pattern (cytoplasmic membrane retention) distinct from hydroxyflutamide and bicalutamide (nuclear matrix association) [5]. Additionally, each antiandrogen produces ligand-specific proteomic response profiles in LNCaP cells harboring the T877A AR mutation [3]. Researchers studying AR signaling dynamics, castrate-resistant prostate cancer mechanisms, or developing selective AR modulators should procure cyproterone acetate specifically when cytoplasmic retention phenotypes are of interest.

Pharmacokinetic Studies Requiring Extended Half-Life and High Oral Bioavailability

Cyproterone acetate demonstrates 88% oral bioavailability with a 3.6-day terminal half-life, supporting once-daily or less frequent dosing [5]. This PK profile is advantageous for long-term in vivo studies where frequent compound administration is logistically challenging or would introduce stress confounds. Procurement is indicated for chronic dosing regimens in rodent models or for formulation development targeting sustained release.

GR Signaling Studies Requiring a 'Passive Antagonism' Reference Compound

Cyproterone acetate functions as a competitive GR antagonist with Kd 15-70 nM and Ki 10-30 nM, comparable to mifepristone (RU486), but operates via a 'passive antagonism' mechanism due to the absence of the C11β bulky side chain [5]. Researchers investigating GR antagonism mechanisms, structure-activity relationships in nuclear receptor pharmacology, or developing novel GR modulators should procure cyproterone acetate as a mechanistically distinct comparator to RU486.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyproterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.